![molecular formula C21H18N2O5S B2356417 N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide CAS No. 868369-81-7](/img/structure/B2356417.png)
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide, also known as EDC, is a compound that has gained attention in scientific research due to its potential applications in various fields. EDC is a heterocyclic compound that contains both benzothiazole and chromene moieties. The compound has a molecular weight of 413.5 g/mol and a chemical formula of C20H18N2O5S.
Scientific Research Applications
- Research has shown that derivatives of this compound exhibit favorable insecticidal potential. Specifically, they have been effective against pests such as the oriental armyworm and diamondback moth . These findings highlight its potential as a biopesticide for crop protection.
- The thiazolo[5,4-d]thiazole fused (bi)heterocycle, which includes this compound, serves as a promising building block in organic synthesis. Its electron-deficient nature, high oxidative stability, and rigid planar structure enable efficient intermolecular π–π overlap. Researchers have explored its use in constructing complex molecules and functional materials .
Pesticidal Activity
Building Blocks in Organic Synthesis
Mechanism of Action
Target of Action
The compound’s primary targets appear to be Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Mode of Action
The compound interacts with its targets, CK2 and GSK3β, by inhibiting their activity . This inhibition prevents the phosphorylation and subsequent deactivation of PTEN . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .
Biochemical Pathways
The compound affects the biochemical pathways involving CK2 and GSK3β . By inhibiting these kinases, the compound prevents the deactivation of PTEN, thereby potentially influencing the PI3K/Akt signaling pathway .
Pharmacokinetics
Similar compounds based on a benzo[d]thiazol-2(3h)-one scaffold have shown acceptable adme-tox parameters
Result of Action
The result of the compound’s action is the prevention of PTEN deactivation . This could potentially lead to a decrease in cell proliferation and an increase in apoptosis, given PTEN’s role as a tumor suppressor.
Action Environment
The action, efficacy, and stability of the compound can be influenced by environmental factors. For example, solvent effects can affect excited-state hydrogen bonds and proton transfers . The degree of charge transfer gradually increased with an increase in solvent polarity . .
properties
IUPAC Name |
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-4-23-17-15(26-2)9-10-16(27-3)18(17)29-21(23)22-19(24)13-11-12-7-5-6-8-14(12)28-20(13)25/h5-11H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNVAZMQESKKNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.